molecular formula C8H12O3 B14242839 3-methoxyprop-2-enyl 2-methylprop-2-enoate CAS No. 391679-31-5

3-methoxyprop-2-enyl 2-methylprop-2-enoate

Cat. No.: B14242839
CAS No.: 391679-31-5
M. Wt: 156.18 g/mol
InChI Key: XLBCXIJUZODAJP-UHFFFAOYSA-N
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Description

3-methoxyprop-2-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H12O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxyprop-2-enyl 2-methylprop-2-enoate can be synthesized through the esterification of 3-methoxyprop-2-enol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxyprop-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

3-methoxyprop-2-enyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable products.

Mechanism of Action

The mechanism of action of 3-methoxyprop-2-enyl 2-methylprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The methoxy group can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    But-3-enyl 2-methylprop-2-enoate: Similar in structure but with a different alkyl group.

    Methyl 2-methylprop-2-enoate: Lacks the methoxy group, leading to different reactivity.

    3-Isocyanatopropyl 2-methylprop-2-enoate: Contains an isocyanate group, which significantly alters its chemical properties.

Uniqueness

3-methoxyprop-2-enyl 2-methylprop-2-enoate is unique due to the presence of both a methoxy group and an ester group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

391679-31-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methoxyprop-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O3/c1-7(2)8(9)11-6-4-5-10-3/h4-5H,1,6H2,2-3H3

InChI Key

XLBCXIJUZODAJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC=COC

Origin of Product

United States

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